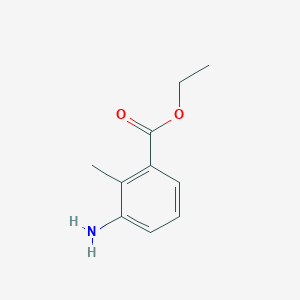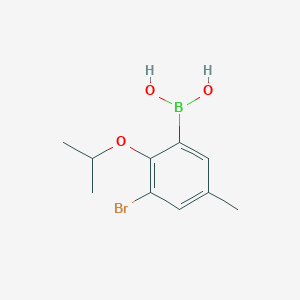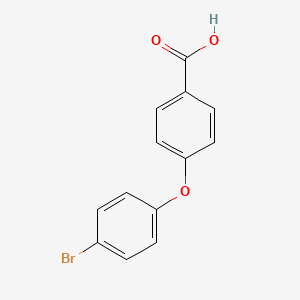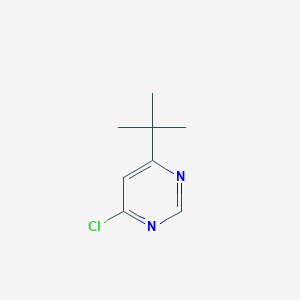![molecular formula C15H18N2O3S B1275865 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide CAS No. 590360-06-8](/img/structure/B1275865.png)
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a carboxamide group, and a 3,4-dimethoxyphenyl ethyl substituent, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone and elemental sulfur.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Attachment of the 3,4-dimethoxyphenyl ethyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst, nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted thiophene or aromatic derivatives.
科学的研究の応用
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxamide groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide is unique due to the combination of its functional groups and the thiophene ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents.
特性
IUPAC Name |
2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-12-4-3-10(9-13(12)20-2)5-7-17-15(18)11-6-8-21-14(11)16/h3-4,6,8-9H,5,7,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXFRMKLHJYBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)


![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

